Methyl 4-amino-4-(4-fluorophenyl)butanoate
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Overview
Description
Methyl 4-amino-4-(4-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 It is known for its unique structure, which includes an amino group and a fluorophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(4-fluorophenyl)butanoate typically involves the esterification of 4-amino-4-(4-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-4-(4-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-amino-4-(4-fluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(4-fluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-4-(3-fluorophenyl)butanoate
- Methyl 4-amino-4-(2-fluorophenyl)butanoate
- Methyl 4-amino-4-(4-chlorophenyl)butanoate
Uniqueness
Methyl 4-amino-4-(4-fluorophenyl)butanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl 4-amino-4-(4-fluorophenyl)butanoate |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
WDSBOWOLVNSKAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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